2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid
Description
This compound features a unique hybrid structure combining aromatic heterocycles (furan and thiophene), a conjugated propenyl linker, a methylamino group, and an acetic acid moiety. The (Z)-configuration of the propenyl group and the substitution patterns on the aromatic rings are critical for its stereoelectronic properties.
Properties
CAS No. |
452296-40-1 |
|---|---|
Molecular Formula |
C20H19NO3S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid |
InChI |
InChI=1S/C20H19NO3S/c1-21(13-20(22)23)10-8-18(17-9-12-25-14-17)15-4-6-16(7-5-15)19-3-2-11-24-19/h2-9,11-12,14H,10,13H2,1H3,(H,22,23)/b18-8- |
InChI Key |
CLNBFFJOAIHNHT-LSCVHKIXSA-N |
Isomeric SMILES |
CN(C/C=C(/C1=CC=C(C=C1)C2=CC=CO2)\C3=CSC=C3)CC(=O)O |
Canonical SMILES |
CN(CC=C(C1=CC=C(C=C1)C2=CC=CO2)C3=CSC=C3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of R-231857 involves several steps, including the formation of key intermediates and the final coupling reactions. While specific synthetic routes and reaction conditions are proprietary, the general approach involves the use of organic solvents and reagents to achieve the desired molecular structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
R-231857 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is . The presence of a furan ring and a thiophene moiety contributes to its electronic properties and reactivity. The amino acid backbone enhances its biological relevance, suggesting potential interactions with various biological targets.
Table 1: Structural Features of Related Compounds
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Chalcones | Aromatic rings, α,β-unsaturated carbonyl | Antimicrobial, anticancer |
| Thienyl Amino Acids | Thiophene ring integrated into amino acids | Antimicrobial, anti-inflammatory |
| Furan Derivatives | Furan ring with various substituents | Antiviral, antioxidant |
Pharmacological Properties
Compounds containing furan and thiophene rings have been extensively studied for their pharmacological properties. Research indicates that similar compounds exhibit:
- Antimicrobial Activity : Several derivatives have shown effectiveness against a range of pathogens.
- Anticancer Activity : Studies have demonstrated the ability of related compounds to inhibit tumor cell growth. For instance, a related furan derivative displayed significant antimitotic activity against human tumor cells with GI50 values indicating potent efficacy in cancer treatment .
Case Studies
- Tyrosinase Inhibition : A study evaluated the inhibitory effects of related furan derivatives on mushroom tyrosinase. The results indicated that specific substitutions on the phenyl ring significantly influenced inhibitory activity, suggesting a structure-activity relationship that could be exploited in drug design .
- Anticancer Efficacy : Another investigation assessed the anticancer properties of compounds similar to 2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid through testing against a panel of cancer cell lines. The findings highlighted the compound's potential as a lead for developing new anticancer agents .
Table 2: Summary of Biological Activities
| Activity Type | Compound Tested | Results |
|---|---|---|
| Tyrosinase Inhibition | Furan Derivative | IC50 values indicating potent inhibition |
| Anticancer Activity | Various Derivatives | Significant growth inhibition in cancer cells |
Mechanism of Action
R-231857 exerts its effects by inhibiting glycine transporter 1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting this transporter, R-231857 increases the availability of glycine, which in turn modulates the activity of N-methyl-D-aspartate receptors. This modulation can help alleviate symptoms of schizophrenia by regulating dopamine release in the brain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methylamino-Acetic Acid Derivatives
Several compounds share the methylamino-acetic acid backbone but differ in substituents and aromatic systems:
- DX-CA-[S2200] (2-[1-methoxy-2-(methylamino)-2-oxoethyl]benzoic acid): Replaces the furan-thiophene system with a benzoic acid group. The methoxy and oxoethyl substituents may reduce metabolic stability compared to the target compound’s heterocycles .
Key Insight: The target compound’s furan-thiophene system likely enhances π-π stacking and lipophilicity compared to purely benzenoid analogs.
Heterocyclic Acetic Acid Derivatives
Furan-Based Compounds
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid: Features a fused furoquinoline core. Its synthesis via multicomponent reactions (Meldrum’s acid, 8-hydroxyquinoline) contrasts with the target compound’s likely stepwise assembly. The methoxyphenyl group may confer distinct electronic effects compared to the furan-phenyl-thiophene system .
- 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c): Incorporates a hydrazinyl-oxoethyl side chain instead of a propenyl linker.
Thiophene and Thiazole Analogs
- (Z)-2-[(2-Amino-4-thiazolyl)methylidene]amino-oxy-2-methylpropionic Acid (): Replaces furan/thiophene with a thiazole ring. The thiazole’s electron-deficient nature may alter binding interactions in biological systems compared to the target’s electron-rich heterocycles .
Key Insight : Heterocycle choice significantly impacts electronic properties and synthetic accessibility. Furan and thiophene in the target compound balance electron density and synthetic feasibility.
Propenyl Linker and Substituent Effects
- Excluded Patent Compound (2-[2,4-difluoro-3-[[2-fluoro-3-(3-fluorophenyl)phenyl]methylamino]phenoxy] acetic acid): Uses a phenoxy linker and fluorinated substituents. Fluorine atoms increase metabolic stability but may reduce solubility compared to the target’s non-fluorinated, conjugated propenyl group .
- Bifenthrin (Pesticide in ) : Contains a cyclopropane-carboxylate group. The rigid cyclopropane linker contrasts with the target’s flexible propenyl chain, which may enhance conformational adaptability .
Structural and Functional Comparison Table
Biological Activity
The compound 2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid, often referred to as a furan-thiophene derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a furan ring, a thiophene moiety, and an amino acid backbone, which contribute to its unique pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Tyrosinase Inhibition : The compound exhibits significant inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Research indicates that derivatives with similar structures have shown potent anti-tyrosinase activity, with some exhibiting IC50 values as low as 0.0433 µM for monophenolase activity .
- Antioxidant Properties : The presence of furan and thiophene rings contributes to antioxidant activity, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structural features can modulate inflammatory pathways, although specific data for this compound is limited.
Biological Activity Data
The following table summarizes key findings regarding the biological activities associated with the compound:
| Activity | IC50/Effect | Reference |
|---|---|---|
| Tyrosinase Inhibition | 0.0433 µM (monophenolase) | |
| Antioxidant Activity | Not quantified | |
| Anti-inflammatory Activity | Limited data available |
Case Studies and Research Findings
Recent studies have explored the biological implications of related compounds:
- Tyrosinase Inhibition Study : A study focused on furan-thiophene derivatives demonstrated that modifications in the phenyl ring significantly affect tyrosinase inhibitory activity. The most potent derivative showed an IC50 value substantially lower than standard inhibitors like kojic acid .
- Molecular Docking Studies : Computational analyses indicated that these compounds can effectively bind to both catalytic and allosteric sites of tyrosinase, suggesting a mixed inhibition mechanism . This insight is crucial for designing more effective inhibitors targeting hyperpigmentation disorders.
- Potential Therapeutic Applications : Given its properties, this compound may be explored for applications in dermatological treatments aimed at conditions like melasma or other hyperpigmentation disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
